Cas no 1426142-75-7 (1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride)

1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride is a chemically synthesized organic compound featuring a piperidine core substituted with benzyl and 6-methylpyridin-2-ylmethyl groups. The dihydrochloride salt form enhances solubility and stability, making it suitable for research applications. Its structural complexity allows for potential use as an intermediate in pharmaceutical development, particularly in targeting neurological or receptor-based pathways. The compound’s well-defined molecular architecture facilitates precise modifications for structure-activity relationship (SAR) studies. High-purity synthesis ensures reproducibility in experimental settings, while the hydrochloride form improves handling and storage characteristics. This compound is primarily of interest in medicinal chemistry and drug discovery research.
1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride structure
1426142-75-7 structure
Product Name:1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride
CAS No:1426142-75-7
MF:C19H27Cl2N3
MW:368.343782663345
MDL:MFCD23380619
CID:4699624
Update Time:2025-05-20

1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • 1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride
    • MDL: MFCD23380619
    • Inchi: 1S/C19H25N3.2ClH/c1-16-6-5-9-19(21-16)14-20-18-10-12-22(13-11-18)15-17-7-3-2-4-8-17;;/h2-9,18,20H,10-15H2,1H3;2*1H
    • InChI Key: CKVLISRSXLAUDR-UHFFFAOYSA-N
    • SMILES: Cl.Cl.N1(CC2C=CC=CC=2)CCC(CC1)NCC1C=CC=C(C)N=1

Computed Properties

  • Exact Mass: 367.158
  • Monoisotopic Mass: 367.158
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 306
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 28.2

1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB419941-1 g
1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride
1426142-75-7
1g
€594.80 2023-04-24
abcr
AB419941-5 g
1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride
1426142-75-7
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€1162.80 2023-04-24
abcr
AB419941-1g
1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride; .
1426142-75-7
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€594.80 2025-02-27
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€1162.80 2025-02-27
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1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride Suppliers

Amadis Chemical Company Limited
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(CAS:1426142-75-7)1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride
Order Number:A1129238
Stock Status:in Stock
Quantity:2g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:24
Price ($):1407.0/2929.0
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Additional information on 1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride

1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride: A Comprehensive Overview

The compound with the CAS number 1426142-75-7 is a highly specialized chemical entity that has garnered significant attention in the field of pharmaceutical research. Specifically, the product name 1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride refers to a molecular structure that combines several key functional groups, making it a promising candidate for various therapeutic applications. This introduction aims to provide a detailed exploration of this compound, its chemical properties, potential biological activities, and its relevance in contemporary pharmaceutical research.

At the core of understanding this compound lies its intricate molecular architecture. The presence of a benzyl group, a piperidine ring, and a 6-methylpyridine moiety contributes to its unique pharmacophoric features. The benzyl group (C₆H₅CH₂-) is known for its ability to enhance lipophilicity and binding affinity, while the piperidine ring (C₅H₁₁N) is a common scaffold in many bioactive molecules due to its structural flexibility and ability to interact with biological targets. The 6-methylpyridine substituent (C₆H₇N) further adds to the compound's complexity by introducing a methyl group that can influence electronic properties and metabolic stability.

The dihydrochloride salt form of this compound is particularly noteworthy, as it enhances solubility and stability, making it more suitable for formulation into pharmaceutical products. This salt form is achieved by combining the free base with hydrochloric acid, resulting in a compound that is more readily soluble in aqueous solutions. This property is crucial for drug development, as it allows for easier administration and formulation into various dosage forms.

In recent years, there has been growing interest in the development of novel piperidine-based compounds for their potential therapeutic effects. Piperidine derivatives have shown promise in various therapeutic areas, including central nervous system (CNS) disorders, oncology, and anti-inflammatory applications. The specific structure of 1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride positions it as a candidate for further investigation in these fields.

One of the most exciting aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The presence of multiple reactive sites allows for further chemical modification, enabling researchers to design molecules with tailored biological activities. For instance, modifications at the benzyl and pyridine positions could lead to compounds with enhanced binding affinity or altered pharmacokinetic profiles.

Recent studies have begun to explore the biological activity of related piperidine derivatives, providing insights into the possible mechanisms of action of 1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride. Some research suggests that compounds with similar structures may interact with neurotransmitter receptors or enzymes involved in disease pathways. While specific data on this compound is still emerging, these preliminary findings are encouraging and warrant further investigation.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key steps typically include nucleophilic substitution reactions, condensation reactions, and salt formation. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions may also be employed to introduce the necessary functional groups efficiently. The challenge lies in achieving regioselectivity and minimizing side reactions to obtain the desired product in high enantiomeric purity if applicable.

In terms of pharmacological evaluation, 1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride represents an intriguing candidate for preclinical studies. Its unique structural features suggest potential interactions with a wide range of biological targets. Researchers are particularly interested in exploring its effects on enzymes such as kinases or on receptors involved in pain signaling pathways. Preclinical models will be essential to assess its efficacy and safety profile before considering human trials.

The role of computational chemistry has become increasingly important in the early stages of drug discovery. Molecular modeling techniques can predict how this compound might interact with biological targets at the atomic level. By using software tools that simulate molecular interactions, researchers can identify potential binding sites and optimize the structure for better affinity. These virtual screening approaches can significantly reduce the time and cost associated with experimental testing.

The regulatory landscape for new pharmaceutical compounds is stringent but well-defined. Before moving into human clinical trials, 1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride must undergo rigorous testing to ensure safety and efficacy. This includes toxicity studies in vitro and in vivo, as well as assessments of pharmacokinetic parameters such as absorption, distribution, metabolism, excretion (ADME). Compliance with international regulatory standards like those set by the FDA or EMA is essential for any new drug candidate.

The economic implications of developing new pharmaceuticals cannot be overstated. The process from discovery to market approval is lengthy and expensive, often costing hundreds of millions of dollars. However, successful drugs can provide significant returns on investment and improve patient outcomes worldwide. Compounds like 1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride, which show early promise in preclinical studies, represent valuable assets for pharmaceutical companies looking to expand their pipelines.

In conclusion, 1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-aminedihydrochloride (CAS no 1426142-75-7) is a structurally complex and potentially bioactive compound that warrants further exploration in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for drug development across multiple therapeutic areas. With ongoing studies evaluating its biological activity and synthetic feasibility, this compound holds promise for contributing to future medical advancements.

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Amadis Chemical Company Limited
(CAS:1426142-75-7)1-Benzyl-N-[(6-methylpyridin-2-yl)methyl]piperidin-4-amine dihydrochloride
A1129238
Purity:99%/99%
Quantity:2g/10g
Price ($):1407.0/2929.0
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